

Lauryl Sultaine CAS number and molecular structure

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Compound of Interest

Compound Name: Lauryl Sultaine

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An In-depth Technical Guide to Lauryl Sultaine

This technical guide provides a comprehensive overview of **Lauryl Sultaine**, a zwitterionic surfactant, for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, applications, and safety information.

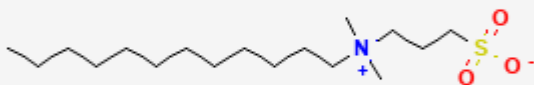
Chemical Identity and Molecular Structure

Lauryl Sultaine, also known as Lauryl Sulfobetaine, is a zwitterionic (amphoteric) surfactant belonging to the sulfobetaine class.^{[1][2]} It possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group, making it electrically neutral over a wide pH range.^[3] Its structure consists of a C12 alkyl chain (lauryl group) providing hydrophobicity, and a hydrophilic head containing the charged functional groups.^[1]

It is important to distinguish **Lauryl Sultaine** from a closely related compound, Lauryl Hydroxysultaine. Lauryl Hydroxysultaine contains an additional hydroxyl group on the propane chain, which slightly alters its properties.^{[3][4]}

Molecular Structure: Lauryl Sultaine

- Chemical Name: 3-(Dodecyldimethylammonio)propane-1-sulfonate^[1]
- Molecular Formula: C₁₇H₃₇NO₃S^{[1][2]}
- CAS Number: 14933-08-5^[2]



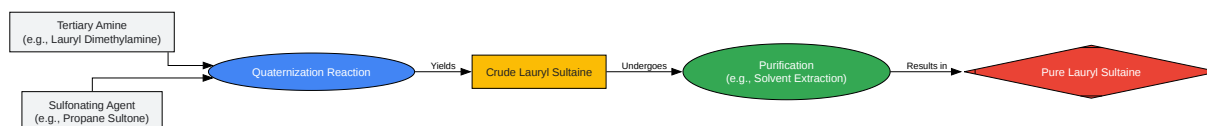
Physicochemical Properties

The properties of **Lauryl Sultaine** and the related Lauryl Hydroxysultaine are summarized below for comparison. These surfactants are valued for their mildness, excellent foaming capabilities, and stability in hard water.^{[2][5]}

Property	Lauryl Sultaine	Lauryl Hydroxysultaine	Reference(s)
CAS Number	14933-08-5	13197-76-7	^{[2][3]}
Molecular Formula	C ₁₇ H ₃₇ NO ₃ S	C ₁₇ H ₃₇ NO ₄ S	^{[1][2][3]}
Molecular Weight	335.55 g/mol	351.54 g/mol	^{[2][6]}
Appearance	Colorless to pale yellow liquid	Clear to yellowish liquid	^{[2][7]}
Solubility	Soluble in water	Soluble in water	^{[2][7]}
pH (as supplied)	Not specified	6.0 - 7.0	^[7]
Key Functions	Surfactant, Foaming Agent, Antistatic, Wetting Agent	Surfactant, Foaming Agent, Conditioning, Antistatic	^{[2][3]}

Synthesis of Alkyl Sultaines

The industrial synthesis of alkyl sultaines involves the quaternization of a tertiary amine with a suitable sulfonating agent. For hydroxysultaines like Lauryl Hydroxysultaine, the process typically starts with the reaction of epichlorohydrin and sodium bisulfite to form an intermediate, sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).[3] This intermediate then reacts with a tertiary amine, such as lauryl dimethylamine (LDMA), in a quaternization step to yield the final product.[3] The synthesis for **Lauryl Sultaine** follows a similar principle but uses a different sulfonating agent, such as propane sultone, which reacts directly with the tertiary amine.



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General synthesis workflow for **Lauryl Sultaine**.

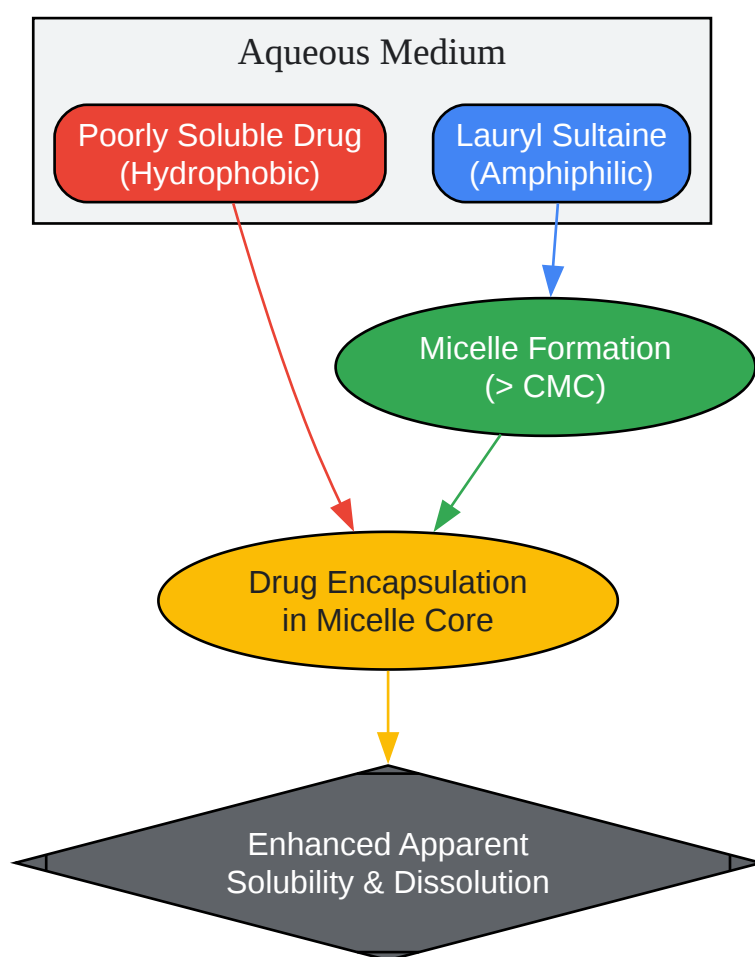
Applications in Research and Drug Development

While widely used in personal care products for its mildness and foaming properties, **Lauryl Sultaine**'s characteristics as a zwitterionic surfactant make it relevant for pharmaceutical and research applications.[2][6][7]

- **Solubilizing Agent:** Like other surfactants such as sodium lauryl sulfate (SLS), **Lauryl Sultaine** can be investigated as a solubilizer for poorly water-soluble drugs.[8][9] By forming micelles above its critical micelle concentration (CMC), it can encapsulate hydrophobic drug molecules, enhancing their apparent solubility and dissolution rate, which is often the rate-limiting step for absorption.[9][10]
- **Wetting Agent:** For solid dosage forms like tablets and capsules, **Lauryl Sultaine** can act as a wetting agent, facilitating the penetration of water and promoting faster disintegration and drug release.[8]

- **Emulsifier and Stabilizer:** In liquid formulations such as emulsions or suspensions, it can function as an emulsifying agent and stabilizer.
- **Biological Detergent:** In biochemical and molecular biology research, zwitterionic detergents are often used for solubilizing membrane proteins and disrupting cell membranes while preserving protein activity. **Lauryl Sultaine**, also known by the trade name Zwittergent 3-12, is suitable for these applications.^[1]

The diagram below illustrates the mechanism of surfactant-mediated drug solubilization.



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Mechanism of drug solubilization by **Lauryl Sultaine**.

Experimental Protocols

Detailed experimental protocols using **Lauryl Sultaine** are application-specific. Below are generalized methodologies for key characterization and application experiments.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which **Lauryl Sultaine** monomers begin to form micelles in an aqueous solution.

Methodology (Surface Tension Method):

- Preparation: Prepare a stock solution of **Lauryl Sultaine** in deionized water. Create a series of dilutions of the stock solution to cover a wide concentration range.
- Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
- Data Analysis: Plot the surface tension as a function of the logarithm of the **Lauryl Sultaine** concentration.
- CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.

Evaluation as a Drug Solubilizing Agent

Objective: To quantify the increase in the apparent solubility of a poorly water-soluble drug in the presence of **Lauryl Sultaine**.

Methodology (Equilibrium Solubility Method):

- Solution Preparation: Prepare a series of **Lauryl Sultaine** solutions in a relevant buffer (e.g., simulated gastric or intestinal fluid) at concentrations above and below the determined CMC.
- Equilibration: Add an excess amount of the model hydrophobic drug to each surfactant solution. Agitate the samples in a shaker bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Sample Processing:** After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a non-adsorbing filter (e.g., 0.22 μ m PTFE) to remove any remaining solid particles.
- **Quantification:** Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Analysis:** Plot the drug solubility against the **Lauryl Sultaine** concentration to determine the extent of solubility enhancement.

Safety and Toxicology

Lauryl Sultaine and related compounds are generally considered mild, but can cause irritation at high concentrations. The available safety data is summarized below.

Endpoint	Species	Test Concentration	Result	Reference(s)
Acute Oral Toxicity	Rat	28-32% (LHS)	LD50 > 560-640 mg/kg bw	[11]
Skin Irritation	Rabbit	28-32% (LHS)	Slight dermal irritant	[11]
Skin Irritation	-	Not specified (LS)	Causes skin irritation (GHS)	[1]
Eye Irritation	Rabbit	10% (LS)	Moderate ocular irritant	[11]
Eye Irritation	Rabbit	28-32% (LHS*)	Irritating to eyes	[11]
Eye Irritation	-	Not specified (LS**)	Causes serious eye irritation (GHS)	[1]

*LHS: Lauryl Hydroxysultaine **LS: **Lauryl Sultaine**

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl sultaines and concluded they are safe in cosmetics in the present practices of use and concentration.[11][12] However, as with any chemical, appropriate personal protective equipment should be used when handling concentrated forms.

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